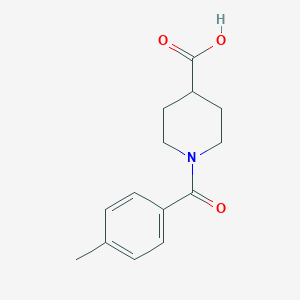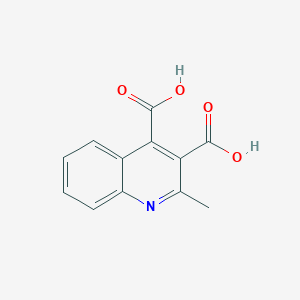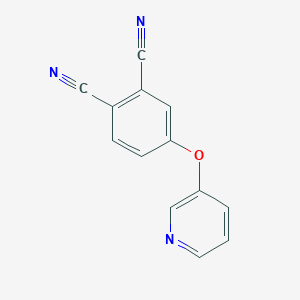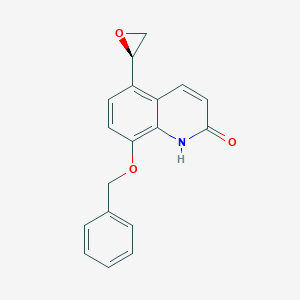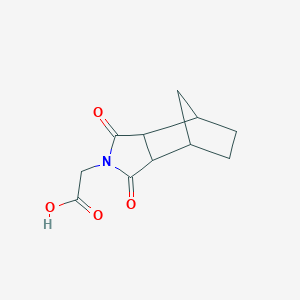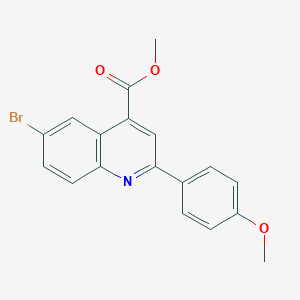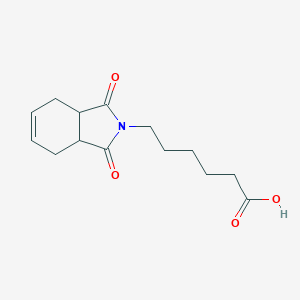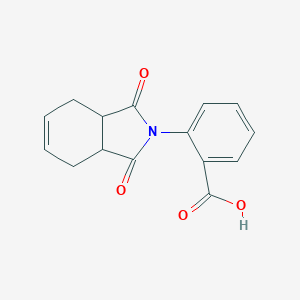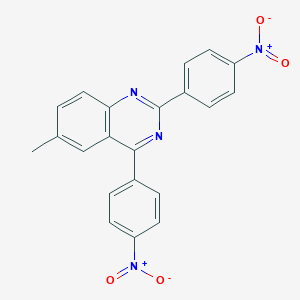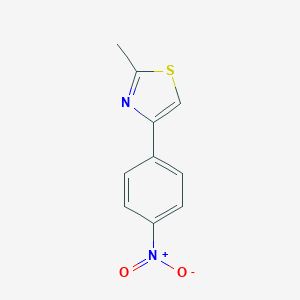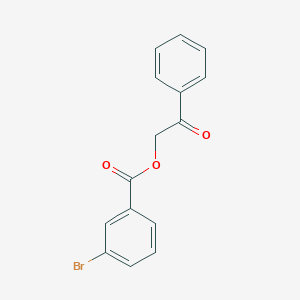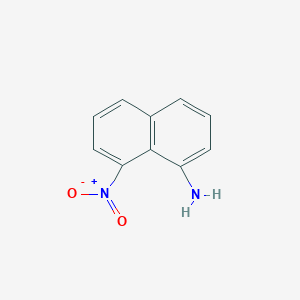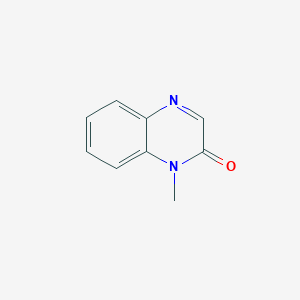![molecular formula C15H12OS2 B186302 1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]- CAS No. 62217-22-5](/img/structure/B186302.png)
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene-)] is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDM, and it has been extensively studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of BDM is not fully understood. However, it has been suggested that BDM exerts its effects by modulating various signaling pathways in the body. BDM has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. BDM has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Efectos Bioquímicos Y Fisiológicos
BDM has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. BDM has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes. In addition, BDM has been shown to have anti-tumor effects and can be used to treat various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BDM is also relatively non-toxic and can be used at high concentrations without causing adverse effects. However, BDM has some limitations for lab experiments. It is a relatively new compound, and its effects on various signaling pathways are not fully understood. In addition, BDM can be expensive to synthesize, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of BDM. One area of research is the development of BDM-based therapeutics for various diseases. BDM has shown promise in the treatment of neurodegenerative diseases, cardiovascular diseases, and diabetes. Another area of research is the identification of the signaling pathways that are modulated by BDM. Understanding the mechanism of action of BDM can lead to the development of more effective therapeutics. Finally, the development of new synthesis methods for BDM can make it more accessible for large-scale experiments and clinical trials.
Conclusion
In conclusion, BDM is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDM has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. It has also been identified as a potential therapeutic agent for neurodegenerative diseases, cardiovascular diseases, and diabetes. The development of new synthesis methods and the identification of the signaling pathways modulated by BDM are important areas of future research.
Métodos De Síntesis
The synthesis of BDM is a complex process that involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with carbon disulfide to form 4-methoxyphenyl-1,3-dithiole-2-thione. The second step involves the reaction of 4-methoxyphenyl-1,3-dithiole-2-thione with formaldehyde to form BDM. This process is carried out under controlled conditions to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
BDM has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. BDM has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, BDM has been identified as a potential therapeutic agent for cardiovascular diseases and diabetes.
Propiedades
Número CAS |
62217-22-5 |
|---|---|
Nombre del producto |
1,3-Benzodithiole, 2-[(4-methoxyphenyl)methylene]- |
Fórmula molecular |
C15H12OS2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methylidene]-1,3-benzodithiole |
InChI |
InChI=1S/C15H12OS2/c1-16-12-8-6-11(7-9-12)10-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3 |
Clave InChI |
RBTCXMQGAWOUSK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2SC3=CC=CC=C3S2 |
SMILES canónico |
COC1=CC=C(C=C1)C=C2SC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




